2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone
Brand Name: Vulcanchem
CAS No.: 898793-16-3
VCID: VC2390210
InChI: InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(19)10-16(15)18/h3-5,7-8,10H,6,9H2,1-2H3
SMILES: CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C
Molecular Formula: C17H16ClFO
Molecular Weight: 290.8 g/mol

2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone

CAS No.: 898793-16-3

Cat. No.: VC2390210

Molecular Formula: C17H16ClFO

Molecular Weight: 290.8 g/mol

* For research use only. Not for human or veterinary use.

2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone - 898793-16-3

Specification

CAS No. 898793-16-3
Molecular Formula C17H16ClFO
Molecular Weight 290.8 g/mol
IUPAC Name 1-(2-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(19)10-16(15)18/h3-5,7-8,10H,6,9H2,1-2H3
Standard InChI Key UXFMAMDFNXHCTH-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C
Canonical SMILES CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C

Introduction

PropertyValue
Molecular FormulaC₁₇H₁₆ClFO
Molecular Weight290.76 g/mol
Physical State at Room TemperatureSolid (predicted)
Boiling PointApproximately 392°C (predicted)
DensityApproximately 1.1-1.2 g/cm³ (estimated)
Functional GroupsKetone, halides (chloro and fluoro), aromatic rings
SolubilityLimited water solubility; soluble in organic solvents

The presence of both electron-withdrawing halogen substituents (chloro and fluoro) and electron-donating methyl groups creates an intriguing electronic distribution within the molecule, influencing its reactivity patterns and potential biological interactions .

Synthetic Methodologies

Laboratory Synthesis

The synthesis of 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone typically involves Friedel-Crafts acylation methodology, which is widely employed for the preparation of similar halogenated propiophenone derivatives . The general synthetic route involves:

  • Preparation of the activated acylating agent from 2-chloro-4-fluorobenzoyl chloride

  • Reaction with 2,3-dimethylbenzene in the presence of a Lewis acid catalyst (typically aluminum chloride)

  • Careful control of reaction conditions to ensure regioselectivity

  • Purification through crystallization or chromatographic techniques

Chemical Reactivity

Characteristic Reactions

2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone participates in various chemical transformations due to its functional group diversity:

Oxidation Reactions

The compound undergoes oxidation with appropriate reagents to yield carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide under controlled conditions .

Reduction Pathways

The ketone moiety can be selectively reduced using sodium borohydride to produce the corresponding alcohol. More powerful reducing agents like lithium aluminum hydride can lead to complete reduction of the carbonyl functionality .

Nucleophilic Substitution

The halogen substituents (chloro and fluoro) serve as sites for nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles and appropriate catalysts. These reactions allow for structural diversification and the creation of novel derivatives .

Reaction Conditions and Product Analysis

Reaction TypeTypical ReagentsConditionsMajor Products
OxidationKMnO₄, CrO₃Acidic medium, controlled temperatureCarboxylic acid derivatives
ReductionNaBH₄, LiAlH₄Aprotic solvents, low temperatureAlcohol derivatives
Nucleophilic SubstitutionAmines, thiols, alkoxidesBase catalysis, elevated temperatureSubstituted derivatives
Friedel-Crafts AlkylationAlkyl halides, AlCl₃Anhydrous conditions, controlled temperatureAlkylated products

These transformations highlight the versatility of 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone as a synthetic building block for diverse chemical entities .

Comparative Analysis with Structural Analogs

Structural Relationships

2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone belongs to a family of related compounds that differ in their substitution patterns. A comparative analysis reveals important structure-activity relationships:

CompoundCAS NumberSubstitution PatternKey Differences
2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenoneNot specified in search results2,3-dimethyl, 2'-chloro, 4'-fluoroReference compound
2'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone898753-90-72,5-dimethyl, 2'-chloro, 4'-fluoroDifferent methyl positions (2,5 vs 2,3)
4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone898792-92-22,3-dimethyl, 4'-chloro, 3'-fluoroReversed positions of halogen substituents
3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone898793-19-62,3-dimethyl, 3'-chloro, 5'-fluoroDifferent positioning of halogens

The positional isomerism in these compounds results in distinct physicochemical properties and potentially different biological activities .

Electronic and Steric Effects

The specific arrangement of substituents in 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone creates unique electronic and steric environments:

  • The 2,3-dimethyl substitution pattern introduces steric hindrance around the phenyl ring

  • The chloro and fluoro substituents create an electron-deficient environment in the propiophenone moiety

  • The combined electronic effects influence the reactivity at various positions

  • These structural features contribute to specific binding interactions with potential biological targets

Applications in Scientific Research

Medicinal Chemistry Applications

2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone represents a valuable scaffold in medicinal chemistry research due to several promising characteristics:

Structure-Activity Relationship Studies

The compound serves as an important reference point in structure-activity relationship (SAR) studies:

  • The 2,3-dimethyl substitution provides insights into steric requirements for biological activity

  • The halogen substitution pattern allows evaluation of electronic effects on bioactivity

  • Modifications at various positions yield derivatives with potentially enhanced potency or selectivity

Synthetic Chemistry Applications

In synthetic organic chemistry, 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone functions as:

  • A versatile intermediate for the preparation of complex molecular architectures

  • A model system for studying reaction mechanisms and selectivity

  • A precursor for heterocyclic ring systems of pharmaceutical interest

  • A building block for combinatorial chemistry approaches to drug discovery

Material Science Applications

The unique structural features of this compound make it relevant for material science research:

  • Potential incorporation into polymeric materials with specific physical properties

  • Development of fluorinated materials with enhanced thermal stability

  • Creation of specialized coatings with designed chemical resistance profiles

  • Exploration of structure-property relationships in advanced materials

Biological Activity Assessment

Structure-Based Activity Predictions

Based on computational analyses and comparison with structurally related compounds, the following biological activities can be predicted:

Potential ActivityStructural BasisPredicted Potency
Enzyme InhibitionHalogen substituents forming key interactions with binding sitesModerate to High
Anti-inflammatory EffectsInterference with prostaglandin synthesis pathwaysModerate
Antimicrobial ActivityDisruption of microbial membrane integrityModerate
Antineoplastic EffectsInhibition of specific kinases involved in cell proliferationLow to Moderate

These predictions provide valuable guidance for targeted experimental investigations .

Analytical Methods for Identification and Characterization

Spectroscopic Identification

Several spectroscopic techniques are essential for the definitive identification and characterization of 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy reveals distinctive signals:

  • Methyl protons of the 2,3-dimethyl groups appearing as singlets at approximately δ 2.2-2.4 ppm

  • Aromatic protons displaying complex coupling patterns due to the substitution pattern

  • Methylene protons of the propiophenone backbone showing characteristic split patterns

¹³C NMR spectroscopy provides complementary information:

  • Carbonyl carbon resonating at approximately δ 195-200 ppm

  • Aromatic carbons appearing in the range of δ 115-155 ppm

  • Methyl carbons showing signals at approximately δ 15-22 ppm

Infrared Spectroscopy

Key IR absorption bands include:

  • C=O stretching at approximately 1680-1700 cm⁻¹

  • Aromatic C=C stretching at 1450-1600 cm⁻¹

  • C-F stretching at 1000-1100 cm⁻¹

  • C-Cl stretching at 650-800 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak at m/z 290.76

  • Fragmentation patterns involving loss of halogen atoms

  • Characteristic cleavage of the propiophenone linkage

  • Distinctive isotope patterns due to the presence of chlorine

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) provide effective separation and quantification methods:

  • Reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases

  • GC analysis following derivatization to enhance volatility

  • Thin-layer chromatography for rapid screening and reaction monitoring

  • Liquid chromatography-mass spectrometry for detailed structural confirmation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator